molecular formula C4H8N2OS B12941377 Acetamide, N-methyl-2-(methylamino)-2-thioxo- CAS No. 38762-37-7

Acetamide, N-methyl-2-(methylamino)-2-thioxo-

Cat. No.: B12941377
CAS No.: 38762-37-7
M. Wt: 132.19 g/mol
InChI Key: HEMSCUWUWNUODL-UHFFFAOYSA-N
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Description

Acetamide, N-methyl-2-(methylamino)-2-thioxo- is an organic compound with a unique structure that includes both amide and thioxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-2-(methylamino)-2-thioxo- can be achieved through several methods. One common approach involves the reaction of methylamine with acetamide in the presence of a thioxo group donor. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-methyl-2-(methylamino)-2-thioxo- often involves large-scale reactions using automated equipment. The process may include steps such as purification and crystallization to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-2-(methylamino)-2-thioxo- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Acetamide, N-methyl-2-(methylamino)-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-2-(methylamino)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methylacetamide: This compound has a similar structure but lacks the thioxo group, which can result in different chemical properties and reactivity.

    N-Methylacetamide: Another related compound, differing in the position and nature of the functional groups.

Uniqueness

Acetamide, N-methyl-2-(methylamino)-2-thioxo- is unique due to the presence of both amide and thioxo functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.

Properties

CAS No.

38762-37-7

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

N-methyl-2-(methylamino)-2-sulfanylideneacetamide

InChI

InChI=1S/C4H8N2OS/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

HEMSCUWUWNUODL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=S)NC

Origin of Product

United States

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